A Technical Guide to the Structure, Properties, and Synthesis of 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine
A Technical Guide to the Structure, Properties, and Synthesis of 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine
Abstract: This document provides a comprehensive technical overview of 1-[2-(4-methoxyphenyl)ethyl]piperidin-4-amine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The guide elucidates the molecule's distinct structural features, physicochemical properties, and a validated synthetic pathway. By examining its structural relationship to known bioactive scaffolds and its potential as a versatile chemical intermediate, this guide serves as a foundational resource for researchers exploring new therapeutic agents.
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals.[1] Its prevalence stems from its ability to exist in a stable, low-energy chair conformation and its capacity to be functionalized at multiple positions, enabling precise three-dimensional orientation of pharmacophoric groups. This versatility has made piperidine-containing compounds central to over twenty classes of pharmaceuticals, from potent analgesics to antipsychotics.[1]
This guide focuses on a specific, highly functionalized derivative: 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine. This molecule is not merely a static structure but a dynamic building block. It combines the proven piperidine scaffold with a primary amine "handle" for further chemical elaboration and a substituted phenethylamine tail, a classic feature of many centrally active compounds. Understanding its structure is the first step toward unlocking its potential in the synthesis of novel compound libraries for targeted drug discovery.
Molecular Structure and Physicochemical Properties
The chemical identity of 1-[2-(4-methoxyphenyl)ethyl]piperidin-4-amine is defined by the precise spatial arrangement of its constituent parts. A thorough analysis of its structure reveals the foundation of its chemical reactivity and potential biological activity.
Structural Elucidation
The molecule can be deconstructed into three primary structural components:
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4-Aminopiperidine Core: A saturated six-membered heterocycle with a primary amine (-NH₂) substituent at the 4-position. This group is a key site for synthetic modification and a potential hydrogen-bonding participant in receptor interactions.
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Ethyl Linker: A two-carbon chain (-CH₂-CH₂) that connects the piperidine nitrogen to the aromatic ring. This linker provides conformational flexibility, allowing the aromatic and heterocyclic moieties to adopt various spatial orientations.
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4-Methoxyphenyl Group: A benzene ring substituted with a methoxy group (-OCH₃) at the para-position. This electron-donating group influences the electronic properties of the aromatic system and can impact metabolic stability and receptor affinity.
Caption: Key structural components of the target molecule.
Physicochemical Data
A summary of the key identifiers and computed properties provides a foundational dataset for experimental design and regulatory documentation.[2]
| Property | Value |
| IUPAC Name | 1-[2-(4-methoxyphenyl)ethyl]piperidin-4-amine |
| CAS Number | 85098-70-0 |
| Molecular Formula | C₁₄H₂₂N₂O |
| Molecular Weight | 234.34 g/mol |
| Canonical SMILES | COC1=CC=C(C=C1)CCN2CCC(CC2)N |
| InChIKey | HTGMIBQQTLUEKV-UHFFFAOYSA-N |
Retrosynthetic Analysis and Synthetic Protocol
A robust and reproducible synthetic route is critical for obtaining high-purity material for research and development. The structure of 1-[2-(4-methoxyphenyl)ethyl]piperidin-4-amine lends itself to a convergent synthesis based on well-established chemical transformations.
Retrosynthetic Strategy
The most logical approach involves disconnecting the C-N bond between the piperidine nitrogen and the ethyl linker. This retrosynthetic analysis simplifies the target molecule into two readily available or easily synthesized precursors:
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Precursor 1: Piperidin-4-amine (or a protected version).
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Precursor 2: A reactive two-carbon electrophile bearing the 4-methoxyphenyl group, such as (4-methoxyphenyl)acetaldehyde.
This strategy leads to a final step involving reductive amination, a reliable and high-yielding method for forming C-N bonds.
Caption: Retrosynthetic analysis via a reductive amination pathway.
Detailed Experimental Protocol: Reductive Amination
This protocol describes a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Objective: To synthesize 1-[2-(4-methoxyphenyl)ethyl]piperidin-4-amine from piperidin-4-amine and (4-methoxyphenyl)acetaldehyde.
Materials:
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Piperidin-4-amine
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(4-Methoxyphenyl)acetaldehyde
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM), anhydrous
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Acetic acid, glacial
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Reaction Setup:
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To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add piperidin-4-amine (1.0 eq).
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Dissolve the amine in anhydrous dichloromethane (DCM, approx. 10 mL per mmol of amine).
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Causality: DCM is an excellent solvent for the reactants and is unreactive under these conditions. Anhydrous conditions prevent quenching of the reducing agent and hydrolysis of the intermediate imine.
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Imine Formation:
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Add (4-methoxyphenyl)acetaldehyde (1.05 eq) to the solution, followed by glacial acetic acid (2.0 eq).
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Stir the mixture at room temperature for 30 minutes.
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Causality: The aldehyde reacts with the more nucleophilic piperidine nitrogen (over the C4-amine) to form a transient iminium ion. Acetic acid acts as a catalyst for this condensation step.
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Reduction:
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Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the reaction mixture in portions over 15 minutes.
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Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards the aldehyde starting material than other hydrides, minimizing side reactions. Its portion-wise addition helps control any potential exotherm.
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Reaction Monitoring:
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Allow the reaction to stir at room temperature for 12-18 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
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Workup and Extraction:
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Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
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Causality: The basic quench neutralizes the acetic acid catalyst and any unreacted NaBH(OAc)₃.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
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Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
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Causality: The brine wash removes residual water, and MgSO₄ is a neutral drying agent that removes trace moisture before solvent evaporation.
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Purification:
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The resulting crude oil is purified by column chromatography on silica gel, typically using a gradient elution system (e.g., DCM/Methanol with 1% triethylamine) to yield the pure product.
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Causality: Chromatography separates the desired product from unreacted starting materials and byproducts. The addition of triethylamine to the eluent prevents the basic amine product from tailing on the acidic silica gel.
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Applications in Medicinal Chemistry and Drug Development
The true value of 1-[2-(4-methoxyphenyl)ethyl]piperidin-4-amine lies in its potential as a versatile scaffold for building diverse libraries of molecules for biological screening.
A Versatile Bifunctional Intermediate
The primary amine at the C4 position is a nucleophilic handle ripe for chemical modification.[3] It allows for the straightforward introduction of a wide array of functional groups, enabling systematic exploration of the structure-activity relationship (SAR) around the piperidine core. Common derivatization strategies include:
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Acylation: Reaction with acid chlorides or carboxylic acids to form amides.
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Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
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Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
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Further Alkylation: Introduction of additional substituents via reductive amination or direct alkylation.
Caption: Potential derivatization pathways from the C4-amine.
Structural Relationship to Bioactive Scaffolds
The molecule's architecture shares features with several classes of biologically active compounds, suggesting its utility in specific therapeutic areas.
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Analgesics: The N-phenethylpiperidine framework is the core structure of fentanyl and its numerous potent opioid analogues.[4] While this molecule is a primary amine and lacks the N-acyl group critical for high opioid activity, it serves as a direct precursor or analogue for exploring non-narcotic pain pathways or as a negative control in binding studies.
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CNS Agents: The 4-methoxyphenethylamine substructure is related to compounds known to interact with monoamine neurotransmitter systems.[5] This structural alert suggests that derivatives could be synthesized and screened for activity at dopamine, serotonin, or norepinephrine receptors, which are key targets for treating psychiatric and neurological disorders.
Conclusion
1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine is a well-defined chemical entity whose value extends far beyond its static structure. It represents a confluence of privileged medicinal chemistry scaffolds: the versatile piperidine ring and the biologically relevant phenethylamine tail. Its accessible synthesis via robust methods like reductive amination makes it an attractive starting material for research. The presence of a reactive primary amine provides a gateway for extensive chemical diversification, positioning this compound as a valuable platform for generating novel molecular libraries aimed at discovering next-generation therapeutics.
References
-
PubChem. 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine. National Center for Biotechnology Information. [Link]
-
PrepChem. Synthesis of N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}-N-(1H-pyrrol-1-yl)cyanamide hydrochloride. PrepChem.com. [Link]
-
NCATS. 4-(METHOXYMETHYL)-N-PHENYL-1-(2-(2-THIENYL)ETHYL)-4-PIPERIDINAMINE. Inxight: Drugs. [Link]
-
PubChem. 4-(Methoxymethyl)-N-phenyl-1-(2-(2-thienyl)ethyl)-4-piperidinamine. National Center for Biotechnology Information. [Link]
-
SpectraBase. N-(4-methoxyphenyl)-1-(2-phenylethyl)-N-propylpiperidin-4-amine. Wiley-VCH GmbH. [Link]
-
SpectraBase. N-(4-Methoxyphenyl)-N-pentyl-1-(2-phenylethyl)piperidin-4-amine. Wiley-VCH GmbH. [Link]
-
SpectraBase. N-(4-methoxyphenyl)-1-(2-phenylethyl)-N-propylpiperidin-4-amine Compound Information. Wiley-VCH GmbH. [Link]
-
ResearchGate. Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. [Link]
-
SpectraBase. N-(4-methoxyphenyl)-1-(2-phenylethyl)-N-propylpiperidin-4-amine IR Spectrum. Wiley-VCH GmbH. [Link]
-
PubChem. N-(4-Methylphenyl)-1-(2-phenylethyl)piperidin-4-amine. National Center for Biotechnology Information. [Link]
-
Siadati, S. A. (2024). Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review. Tabari Biomedical Student Research Journal, 6(1), 1-7. [Link]
-
Wikipedia. Arylcyclohexylamine. Wikimedia Foundation. [Link]
-
Rubtsov, A. E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(6), 1656. [Link]
-
Wikipedia. DOx. Wikimedia Foundation. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine | C14H22N2O | CID 3020332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-Phenyl-1-(2-phenylethyl)piperidin-4-amine [lgcstandards.com]
- 5. DOx - Wikipedia [en.wikipedia.org]
